molecular formula C10H12N5O5P B074407 3',5'-Cyclic dAMP CAS No. 1157-33-1

3',5'-Cyclic dAMP

Cat. No. B074407
CAS RN: 1157-33-1
M. Wt: 313.21 g/mol
InChI Key: MKMZAENVDZADSW-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Cyclic dAMP, also known as cAMP, is a second messenger molecule that plays a crucial role in various cellular processes. It is synthesized from ATP by adenylyl cyclase and is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation.

Mechanism Of Action

The mechanism of action of 3',5'-Cyclic dAMP involves the binding of 3',5'-Cyclic dAMP to various intracellular proteins such as PKA (Protein Kinase A) and Epac (Exchange protein directly activated by 3',5'-Cyclic dAMP). The binding of 3',5'-Cyclic dAMP to PKA and Epac leads to the activation of various signaling pathways that regulate various cellular processes such as metabolism, gene expression, and cellular proliferation.

Biochemical And Physiological Effects

3',5'-Cyclic dAMP has various biochemical and physiological effects. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.

Advantages And Limitations For Lab Experiments

3',5'-Cyclic dAMP has various advantages and limitations for lab experiments. One of the advantages of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes and signaling pathways, which makes it a valuable tool for studying various cellular processes. One of the limitations of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes, which makes it difficult to isolate the effects of 3',5'-Cyclic dAMP on a specific cellular process.

Future Directions

There are various future directions for the study of 3',5'-Cyclic dAMP. One of the future directions is to study the role of 3',5'-Cyclic dAMP in various diseases such as cancer and diabetes. Another future direction is to study the role of 3',5'-Cyclic dAMP in various cellular processes such as cell differentiation and apoptosis. Additionally, the development of new tools and techniques for studying 3',5'-Cyclic dAMP signaling pathways will provide new insights into the regulation of various cellular processes.
Conclusion:
In conclusion, 3',5'-Cyclic dAMP plays a crucial role in various cellular processes and signaling pathways. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the role of 3',5'-Cyclic dAMP in various diseases and cellular processes will provide new insights into the regulation of various physiological processes.

Scientific Research Applications

3',5'-Cyclic dAMP has been extensively studied in various scientific research fields. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA (Protein Kinase A) pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.

properties

CAS RN

1157-33-1

Product Name

3',5'-Cyclic dAMP

Molecular Formula

C10H12N5O5P

Molecular Weight

313.21 g/mol

IUPAC Name

9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine

InChI

InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1

InChI Key

MKMZAENVDZADSW-RRKCRQDMSA-N

Isomeric SMILES

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N

SMILES

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

Canonical SMILES

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

synonyms

2'-deoxy cyclic AMP
3', 5'-cyclic deoxyadenylic acid
3',5'-cyclic-2'-dAMP
cyclic d(ApAp)
cyclic d(pApA)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',5'-Cyclic dAMP
Reactant of Route 2
3',5'-Cyclic dAMP
Reactant of Route 3
3',5'-Cyclic dAMP
Reactant of Route 4
3',5'-Cyclic dAMP
Reactant of Route 5
3',5'-Cyclic dAMP
Reactant of Route 6
3',5'-Cyclic dAMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.